3,3'-(Propane-1,1-diyl)dithiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141080-31-1 |
|---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-(1-thiophen-3-ylpropyl)thiophene |
InChI |
InChI=1S/C11H12S2/c1-2-11(9-3-5-12-7-9)10-4-6-13-8-10/h3-8,11H,2H2,1H3 |
InChI Key |
KLHUSSATRKDBFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Propane 1,1 Diyl Dithiophene and Its Structural Analogues
Strategies for Constructing the Dithiophene Core
Carbon-Carbon Bond Formation Approaches for Thiophene (B33073) Dimerization
One of the most direct methods for synthesizing dithiophene structures involves the formation of a carbon-carbon bond between two thiophene rings. This "dimerization" can be achieved through powerful transition-metal-catalyzed cross-coupling reactions or through oxidative methods.
Transition-metal-catalyzed cross-coupling reactions are among the most powerful and widely used tools for constructing C-C bonds, including those between heterocyclic rings like thiophene. researchgate.net These reactions offer high regioselectivity and are compatible with a wide array of functional groups. nih.gov
The Suzuki-Miyaura coupling is a particularly prevalent method, reacting an organoboron compound (like a thienylboronic acid) with an organohalide (such as a bromothiophene) in the presence of a palladium catalyst and a base. nih.govcarroll.edu This reaction is favored for its operational simplicity, the stability and low toxicity of the boron reagents, and the ease of by-product removal. nih.gov It has been successfully employed to synthesize a variety of bithiophenes, terthiophenes, and other thiophene-based materials. researchgate.netnih.govnih.gov
The Stille coupling utilizes an organotin reagent (stannane) coupled with an organohalide, also catalyzed by palladium. It is highly effective for creating bonds between sp²-hybridized carbons and is a common method for synthesizing terthiophenes and their derivatives. nih.gov
The Negishi coupling , which involves the reaction of an organozinc reagent with an organohalide, provides another reliable route. This method has been used in the synthesis of complex scaffolds like the indaceno[1,2-b:5,6-b′]dithiophene (IDT) core. mdpi.com
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst | Key Advantages |
| Suzuki-Miyaura | Thienylboronic acid/ester | Halothiophene | Pd(0) or Pd(II) complex | Stable reagents, mild conditions, functional group tolerance. nih.govnih.gov |
| Stille | Thienylstannane | Halothiophene | Pd(0) complex | Tolerant of many functional groups, regioselective. nih.gov |
| Negishi | Thienylzinc halide | Halothiophene | Pd(0) or Ni(0) complex | High reactivity, useful for complex scaffolds. mdpi.com |
Oxidative coupling provides a more direct and atom-economical route to dithiophenes by forming a C-C bond through the formal removal of two hydrogen atoms (C-H/C-H coupling). springernature.com This approach avoids the pre-functionalization (halogenation or conversion to organometallic reagents) required for traditional cross-coupling reactions.
Palladium catalysts, often in the presence of a co-catalyst like copper(II) acetate and an oxidant such as oxygen, can facilitate the aerobic oxidative homocoupling of thiophenes. nih.gov This method is effective for producing 2,2'-bithiophenes, which are valuable precursors for organic electronic materials. nih.gov Another common method involves the use of stoichiometric oxidants like iron(III) chloride (FeCl₃), a well-established technique for the polymerization of thiophenes that can also be controlled for the synthesis of dimers and oligomers. rsc.org More recently, earth-abundant iron catalysts have been developed for regioselective thienyl C-H/C-H dimerization under mildly oxidative conditions, offering a more sustainable alternative to precious metal catalysts. springernature.com These oxidative routes can be applied to create macrocyclic structures containing thiophene units under pseudo-high dilution conditions. rsc.orgrsc.org
| Method | Catalyst/Reagent | Key Features |
| Palladium-Catalyzed Aerobic Coupling | Pd(OAc)₂ / Co-catalyst (e.g., Cu(OAc)₂) | Uses O₂ as the terminal oxidant; efficient for 2,2'-bithiophenes. nih.gov |
| Iron(III) Chloride Coupling | FeCl₃ | A classic, facile route to polythiophenes, adaptable for dimer synthesis. rsc.org |
| Iron-Catalyzed C-H/C-H Coupling | Iron complex / Oxidant | Uses an earth-abundant metal; offers high regioselectivity under mild conditions. springernature.com |
Thiophene Ring-Closure Synthesis Routes
An alternative to coupling pre-existing rings is to construct the thiophene rings themselves from acyclic precursors. These methods are particularly useful for creating highly substituted or functionalized thiophenes that may be difficult to access through functionalization of the parent heterocycle. mdpi.com
The heterocyclization of functionalized alkynes is a powerful and atom-economical methodology for the regioselective synthesis of thiophenes. mdpi.comnih.govnih.gov This approach typically involves an alkyne substrate that contains a sulfur-bearing nucleophilic group. The cyclization can be promoted by metal catalysts or bases, or through processes like iodocyclization. nih.gov Metal-catalyzed heterocyclization activates the triple bond, allowing for an intramolecular nucleophilic attack by the sulfur atom to form the thiophene ring. nih.gov This strategy provides a direct entry to a wide variety of substituted thiophenes from readily available starting materials. mdpi.com
Cycloaddition reactions represent another pathway to construct cyclic systems. In the context of thiophene synthesis, formal cycloaddition strategies can be employed. For instance, thiophene S-oxides, which can be generated in situ, can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles. rsc.orgresearchtrends.net While these reactions often lead to bridged bicyclic adducts, subsequent transformations can yield highly functionalized aromatic systems. This demonstrates the utility of cycloaddition pathways in manipulating the thiophene core, even if the initial product is not aromatic. researchtrends.net More modern approaches, such as the photoinduced dearomative ring enlargement of thiophenes via cycloaddition with bicyclo[1.1.0]butanes, further highlight the versatility of cycloaddition strategies in thiophene chemistry. acs.org
Introduction of the Propane-1,1-diyl Linker and Related Aliphatic Bridges
The synthesis of dithiophene compounds connected by aliphatic chains is a significant area of research, driven by their potential applications in materials science and medicinal chemistry. The nature of the aliphatic linker, including its length and substitution pattern, can profoundly influence the electronic and conformational properties of the resulting molecule. The propane-1,1-diyl group, in particular, introduces a specific gem-disubstituted linkage that imparts distinct structural constraints compared to more common 1,2- or 1,3-disubstituted linkers.
Synthetic Routes for Linking Thiophene Units via Aliphatic Chains
The construction of an aliphatic bridge between two thiophene units can be achieved through several synthetic strategies. A common approach involves the reaction of a thiophene-based nucleophile with a suitable electrophilic partner that contains the desired aliphatic chain. For the synthesis of 3,3'-(Propane-1,1-diyl)dithiophene, one could envision the reaction of two equivalents of a 3-thienyl nucleophile with a propanal-derived electrophile.
A plausible synthetic route would involve the lithiation of 3-bromothiophene at the 3-position using a strong base like n-butyllithium to generate 3-thienyllithium. This highly reactive nucleophile can then be reacted with propanal. The resulting secondary alcohol can be subsequently converted to a leaving group (e.g., a tosylate or a halide) and then subjected to a second nucleophilic substitution with another equivalent of 3-thienyllithium. Alternatively, a one-pot reaction with a di-electrophile such as 1,1-dichloropropane and two equivalents of the 3-thienyl nucleophile could also be explored.
Another versatile method for forging carbon-carbon bonds in the synthesis of such compounds is through transition metal-catalyzed cross-coupling reactions. For instance, a 3-thienylboronic acid could be coupled with a gem-dihaloalkane under palladium catalysis. The choice of catalyst, ligands, and reaction conditions is crucial for achieving good yields and minimizing side reactions.
The table below summarizes some general synthetic strategies that can be adapted for the synthesis of dithiophenes linked by aliphatic chains.
| Reaction Type | Thiophene Reagent | Aliphatic Linker Precursor | Key Features |
| Nucleophilic Substitution | 3-Thienyllithium | 1,1-Dihalopropane or Propanal derivative | Utilizes highly reactive organometallic intermediates. |
| Grignard Reaction | 3-Thienylmagnesium bromide | Propanal or its derivatives | A classic and widely used method for C-C bond formation. |
| Suzuki Coupling | 3-Thienylboronic acid | 1,1-Dihalopropane | Palladium-catalyzed, tolerant of various functional groups. |
| Stille Coupling | 3-Stannylthiophene | 1,1-Dihalopropane | Utilizes organotin reagents, often with high yields. |
Regioselective Functionalization for Linker Attachment
Achieving the desired 3,3'-linkage requires precise control over the regioselectivity of the functionalization of the thiophene rings. The inherent reactivity of the thiophene ring favors electrophilic substitution at the 2- and 5-positions. pharmaguideline.com Therefore, direct electrophilic substitution is generally not a suitable method for introducing a linker at the 3-position.
To achieve regioselective functionalization at the 3-position, several strategies can be employed. One common approach is to start with a pre-functionalized thiophene derivative. For example, 3-bromothiophene serves as an excellent precursor, as it can be readily converted into a variety of nucleophilic or organometallic reagents, such as 3-thienyllithium or 3-thienylmagnesium bromide, which can then react with an appropriate electrophile to form the desired C-C bond at the 3-position. wikipedia.org
Directed metalation is another powerful technique for achieving regioselective functionalization. By introducing a directing group at a specific position on the thiophene ring, it is possible to direct a metalating agent (such as a lithium amide) to an adjacent position. This allows for the selective introduction of a functional group at a position that would otherwise be difficult to access. acs.orgacs.org For the synthesis of this compound, a directing group at the 2-position of each thiophene ring could be used to facilitate lithiation at the 3-position.
The following table outlines key strategies for achieving regioselective functionalization of the thiophene ring.
| Strategy | Description | Advantages | Considerations |
| Use of Pre-functionalized Thiophenes | Starting with a thiophene derivative where a functional group is already present at the desired position (e.g., 3-bromothiophene). | Readily available starting materials, well-established chemistry. | The initial functionalization step might require specific conditions. |
| Directed Ortho-Metalation (DoM) | A directing group on the thiophene ring directs a metalating agent to an adjacent position, enabling selective functionalization. acs.orgacs.org | High regioselectivity, access to otherwise inaccessible positions. | Requires the introduction and potential removal of a directing group. |
| Halogen Dance Reaction | Under specific basic conditions, a halogen atom can migrate to a different position on the thiophene ring, allowing for functionalization at the new position. | Can provide access to different isomers from a single starting material. | Can lead to mixtures of products if not carefully controlled. |
Post-Synthetic Functionalization and Derivatization of the Dithiophene Core
Once the this compound core has been synthesized, it can be further modified to introduce a variety of functional groups. This post-synthetic functionalization can be used to tune the electronic properties of the molecule, introduce sites for further reactions, or incorporate desired functionalities.
Substitution Reactions on Thiophene Rings
The thiophene rings in the dithiophene core are susceptible to electrophilic substitution reactions. pharmaguideline.comresearchgate.net The most reactive positions are typically the 2- and 5-positions of each ring. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions for these reactions would need to be optimized to achieve the desired level of substitution and to avoid side reactions.
For instance, bromination of the dithiophene core could be achieved using N-bromosuccinimide (NBS) in a suitable solvent. This would likely lead to the introduction of bromine atoms at the 2- and/or 5-positions of the thiophene rings. These brominated derivatives can then serve as versatile intermediates for further functionalization through cross-coupling reactions.
Nucleophilic aromatic substitution on the thiophene ring is also possible, particularly if the ring is substituted with strong electron-withdrawing groups. researchgate.net For example, if nitro groups were introduced onto the thiophene rings via electrophilic nitration, they could then be displaced by nucleophiles such as alkoxides or amines.
Incorporation of Electrophilic or Nucleophilic Sites
The introduction of electrophilic or nucleophilic sites onto the dithiophene core can be achieved through a variety of functional group transformations. For example, the introduction of a formyl group via a Vilsmeier-Haack reaction would create an electrophilic aldehyde functionality. This aldehyde could then be used in subsequent reactions such as Wittig reactions or reductive aminations.
To introduce nucleophilic sites, one could, for example, convert a carboxylic acid group (introduced via carboxylation of a lithiated intermediate) into an amine via a Curtius or Hofmann rearrangement. Alternatively, the introduction of a hydroxyl group would provide a nucleophilic site that could be used for ether or ester formation.
The ability to introduce both electrophilic and nucleophilic sites opens up a wide range of possibilities for the further derivatization of the this compound core, allowing for the synthesis of a diverse library of compounds with tailored properties.
The following table provides examples of reactions to introduce electrophilic and nucleophilic sites.
| Desired Site | Reaction | Reagents | Introduced Functional Group |
| Electrophilic | Vilsmeier-Haack Reaction | POCl₃, DMF | Aldehyde (-CHO) |
| Electrophilic | Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Ketone (-COR) |
| Nucleophilic | Metalation and Carboxylation | n-BuLi, then CO₂ | Carboxylic Acid (-COOH) |
| Nucleophilic | Reduction of Nitro Group | SnCl₂, HCl | Amine (-NH₂) |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic environments of atomic nuclei. For organic molecules like 3,3'-(Propane-1,1-diyl)dithiophene, ¹H and ¹³C NMR are fundamental for structural determination.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the thiophene (B33073) rings and the propane (B168953) bridge. The chemical shifts of the thiophene protons are typically found in the aromatic region (around 6.5-8.0 ppm), with their exact positions influenced by the substitution pattern. The protons of the propane bridge would appear in the aliphatic region (typically 1.0-4.0 ppm).
For the propane bridge, the methine proton (CH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene and methyl (CH₃) protons would also exhibit characteristic splitting patterns.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. The carbon atoms of the thiophene rings would resonate in the downfield region (typically 120-140 ppm), while the carbons of the propane bridge would appear in the upfield aliphatic region. For propane itself, the terminal methyl carbons (CH₃) and the central methylene carbon (CH₂) have distinct chemical shifts, and similar distinctions would be expected for the propane bridge in the target molecule. docbrown.info
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing connectivity within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. It is invaluable for assigning which proton is attached to which carbon atom. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the thiophene protons to their corresponding ring carbons, and the propane bridge protons to their respective carbons. This technique is widely used for metabolite identification in complex mixtures and can be applied to confirm assignments in pure compounds. diva-portal.org
Total Correlation Spectroscopy (TOCSY): This homonuclear experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. For the target molecule, a TOCSY spectrum would show correlations between all the protons on a single thiophene ring and, separately, among all the protons of the propane bridge. This is particularly useful for distinguishing between protons on the two different thiophene rings if their chemical shifts are close.
The following table provides hypothetical ¹H and ¹³C NMR chemical shift ranges for this compound, based on data for similar structures like 3-octylthiophene (B1296729) and propane. docbrown.inforsc.org
| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Thiophene Ring Protons | 6.5 - 8.0 | 120 - 140 |
| Propane Bridge (CH) | 3.0 - 4.0 | 35 - 45 |
| Propane Bridge (CH₂) | 1.5 - 2.5 | 25 - 35 |
| Propane Bridge (CH₃) | 0.8 - 1.5 | 10 - 20 |
This table is interactive. Click on the headers to sort.
The propane bridge in this compound allows for rotational freedom, leading to different spatial arrangements (conformers) of the two thiophene rings relative to each other. Variable-temperature (VT) NMR spectroscopy is a key technique for studying these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to broadened signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of these changes can provide thermodynamic and kinetic parameters for the conformational exchange process.
While solution-state NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) is essential for characterizing the structure and packing of materials in the solid state. For thiophene-based materials, which are often semi-crystalline, ssNMR can provide insights that are not accessible by other techniques. rsc.orgacs.orgfigshare.com Magic-Angle Spinning (MAS) is a technique used to average out anisotropic interactions that broaden the signals in solid samples, resulting in higher resolution spectra.
¹³C cross-polarization MAS (CP-MAS) experiments are commonly used to enhance the sensitivity of carbon signals and to obtain information about the local environment and packing of the thiophene rings in the solid state. By analyzing the chemical shifts and line widths, one can deduce information about the crystallinity and the presence of different polymorphs.
π-stacking is a non-covalent interaction between aromatic rings that plays a crucial role in the structure and properties of many organic materials. In solution, the formation of π-stacked aggregates can be detected by NMR spectroscopy. nih.govacs.org A key signature of π-stacking is the upfield shift (to lower ppm values) of the aromatic proton signals. researchgate.net This is due to the magnetic anisotropy of the neighboring aromatic rings, which creates a shielding effect.
For this compound, concentration-dependent NMR studies can reveal the presence of π-stacking. As the concentration of the solution increases, the equilibrium between isolated molecules and π-stacked aggregates would be expected to shift towards the aggregates, resulting in a progressive upfield shift of the thiophene proton signals. 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide direct evidence for through-space proximity of protons on different molecules within an aggregate, further confirming the presence of π-stacking.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.
The IR and Raman spectra of dithiophene derivatives are characterized by a series of bands corresponding to specific stretching and bending vibrations of the chemical bonds. nih.gov The assignment of these bands to particular vibrational modes is often aided by theoretical calculations, such as Density Functional Theory (DFT). nih.gov
For a molecule like this compound, the vibrational spectra would be expected to show characteristic bands for the thiophene rings and the propane bridge.
Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are particularly important and are often observed in the 1500-1300 cm⁻¹ region. ornl.gov These bands are often sensitive to the conjugation length and the conformation of the thiophene units. The C-S stretching vibrations usually appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range.
Propane Bridge Vibrations: The aliphatic C-H stretching vibrations of the methyl and methylene groups of the propane bridge would be observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups would be expected in the 1470-1365 cm⁻¹ range.
The following table summarizes some of the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Thiophene C-H Stretch | 3100 - 3000 | IR, Raman |
| Propane C-H Stretch | 3000 - 2850 | IR, Raman |
| Thiophene C=C Stretch | 1500 - 1300 | IR, Raman |
| Propane C-H Bend | 1470 - 1365 | IR |
| Thiophene Ring Breathing | ~1050 | Raman |
| Thiophene C-S Stretch | 800 - 600 | IR, Raman |
This table is interactive. Click on the headers to sort.
The combination of IR and Raman spectroscopy is powerful due to their different selection rules. youtube.com Vibrations that involve a change in the dipole moment are IR active, while vibrations that involve a change in the polarizability of the molecule are Raman active. For molecules with a center of symmetry, there can be mutual exclusion, where a vibration is either IR active or Raman active, but not both. While this compound does not possess a center of symmetry, the relative intensities of the bands in the IR and Raman spectra can still provide valuable structural information. For instance, the symmetric C=C stretching modes of the thiophene rings often give rise to strong bands in the Raman spectrum, making it a sensitive probe of the conjugated system. ornl.gov
X-ray Crystallography for Precise Solid-State Structure Determination
For dithiophene derivatives, SC-XRD analysis reveals the exact geometry of the thiophene rings and the conformation of the bridging structure. nih.gov The diffraction pattern obtained from bombarding a single crystal with X-rays allows for the determination of atom positions and symmetry elements within the crystal lattice. oist.jp High-quality single crystals, which can be grown using methods like physical vapor transport (PVT), are essential for such analysis. nih.govrsc.org The resulting data confirms the layer-by-layer growth mode and high crystallinity of the sample. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related dithieno[3,2-b:2′,3′-d]thiophene derivatives provides insight into the expected molecular packing and structural parameters. nih.gov For example, the d-spacing calculated from diffraction peaks corresponds well with the molecular length of the compound. nih.gov
The propane bridge in this compound imposes significant conformational constraints on the molecule. While individual thiophene rings are inherently aromatic and thus largely planar, the sp³-hybridized carbon of the propane linker forces a non-planar arrangement between the two rings. researchgate.net The flexibility of the propane bridge allows for different conformations, which can be studied using techniques like variable temperature NMR and computational energy minimization. beilstein-journals.orgnih.gov In similar bridged macrocycles, such as [3.3]dithia-bridged cyclophanes, distinct conformations like syn and anti are identified based on the relative orientation of the rings and bridging atoms. beilstein-journals.orgnih.gov Energy minimization calculations often reveal one conformation to be more stable; for instance, the anti conformation was found to be the most stable for a dithia-bridged thienothiophenophane. nih.gov The study of such conformational preferences is crucial for understanding how the molecule's shape influences its packing and properties.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.inrsc.org In crystals of dithiophene compounds, these forces include π-π stacking interactions between the electron-rich thiophene rings, C-H···π interactions, and weaker van der Waals forces. acs.org The nature and directionality of these interactions determine the final crystal structure, which can adopt motifs like herringbone or layered assemblies. acs.orgmdpi.com
The dispersion interaction is a major source of attraction in thiophene dimers, while electrostatic interactions, though weaker, are highly dependent on orientation and play a significant role in the packing arrangement. acs.org Substituents on the thiophene rings can significantly influence the crystal packing motif by introducing new interactions, such as hydrogen bonds (e.g., N···H–C, F···H–C), which can compete with or augment π-stacking. mdpi.com The study of these noncovalent forces is essential for crystal engineering, which aims to design solids with desired properties by controlling their molecular arrangement. ias.ac.in
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation
Electronic absorption and emission spectroscopy are key techniques for probing the electronic structure of molecules. slideshare.net Absorption of ultraviolet (UV) or visible light promotes an electron from a high-energy occupied molecular orbital (HOMO) to a lower-energy unoccupied molecular orbital (LUMO), resulting in an excited state. libretexts.org
In conjugated molecules like this compound, the most significant electronic transitions are typically π → π* transitions. libretexts.orguzh.ch These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system of the thiophene rings. These transitions are usually strong, resulting in high molar absorptivity. uzh.ch If heteroatoms with lone pairs are present and part of the conjugated system, n → π* transitions (from a non-bonding orbital to a π* anti-bonding orbital) can also occur, though they are generally weaker. uzh.chyoutube.com
The UV-Vis absorption spectrum of a compound provides information about the energies of these electronic transitions. researchgate.net For oligothiophenes, such as dithiophene and terthiophene, characteristic absorption bands are observed in the UV region. researchgate.net The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; longer conjugated systems absorb at longer wavelengths (lower energy). The interaction with a solvent can also cause shifts in the absorption bands. youtube.com Analysis of the absorption profile, including the position and intensity of the bands, is fundamental to understanding the electronic properties of the molecule. uzh.ch
Table 2: Typical Electronic Transitions in Thiophene-Containing Organic Compounds This table summarizes the common types of electronic transitions observed in UV-Vis spectroscopy for molecules containing thiophene and other relevant functional groups.
| Transition Type | Orbitals Involved | Typical Chromophores | Wavelength Region |
|---|---|---|---|
| σ → σ* | σ bonding to σ* anti-bonding | Alkanes | Far UV (<200 nm) |
| n → σ* | Non-bonding to σ* anti-bonding | Amines, Alcohols, Ethers | 180-250 nm |
| π → π* | π bonding to π* anti-bonding | Alkenes, Alkynes, Aromatics (Thiophene) | 200-800 nm |
| n → π* | Non-bonding to π* anti-bonding | Carbonyls, Imines, Nitro compounds | 250-800 nm |
Vibronic Emission Spectra and Vibronic Coupling Analysis in Dithiophene Systems
Vibronic spectroscopy is a powerful analytical technique that examines the simultaneous changes in electronic and vibrational energy levels within a molecule. wikipedia.org The analysis of vibronic emission spectra provides detailed insights into the geometry of the ground electronic state, the nature of the excited state, and the coupling between electronic and nuclear motions. wikipedia.orgwikipedia.org In conjugated systems like dithiophenes, the emission spectrum is often characterized by a distinct vibrational (vibronic) structure. This structure arises from the coupling of the primary electronic transition (S₁ → S₀) with various intramolecular vibrational modes. rsc.org
While specific experimental data on the vibronic emission spectrum of this compound is not extensively detailed in the current body of literature, a comprehensive understanding can be constructed by analyzing closely related oligothiophene and dithiophene systems. rsc.orgresearchgate.net The principles and dominant vibrational modes observed in these systems are directly applicable for interpreting the expected spectral features of their bridged analogues.
The fine structure observed in the emission spectra of oligothiophenes is a direct consequence of vibronic coupling, which describes the interaction between the electronic states and the vibrational motion of the nuclei. wikipedia.orgtaylorandfrancis.com In these molecules, the transition from the first excited electronic state (S₁) to the ground electronic state (S₀) is not a single, sharp line but rather a progression of peaks. The highest energy peak (lowest wavelength) typically corresponds to the 0-0 transition (from the zeroth vibrational level of S₁ to the zeroth vibrational level of S₀). Subsequent peaks at lower energies (longer wavelengths) correspond to transitions terminating in progressively higher vibrational levels of the ground state (0-1, 0-2, etc.). The intensity distribution of these peaks is governed by the Franck-Condon principle, which states that the most probable transitions occur with no change in the nuclear coordinates. wikipedia.org
Research on oligothiophenes has identified several key vibrational modes that are strongly coupled to the electronic transition and are therefore responsible for the characteristic vibronic progression in their emission spectra. nih.govaip.org These are predominantly:
High-frequency symmetric C=C stretching modes: These modes, typically appearing in the 1400–1550 cm⁻¹ range, are associated with the stretching of the carbon-carbon double bonds within the thiophene rings. Their strong coupling is indicative of a change in the bond lengths of the conjugated backbone upon electronic excitation.
Inter-ring C-C stretching and ring breathing modes: Vibrations involving the stretching of the bond connecting the thiophene rings and symmetric breathing of the rings themselves also feature prominently, usually in the 1200-1300 cm⁻¹ and 600-700 cm⁻¹ regions, respectively. rsc.orgnih.gov
Low-frequency modes: Lower frequency vibrations, such as those related to skeletal deformations and inter-ring torsions, can also be observed, particularly in high-resolution spectra at low temperatures. aip.org
The propane-1,1-diyl bridge in this compound is expected to significantly influence its vibronic spectrum compared to unbridged 3,3'-bithiophene. The bridge imposes a geometric constraint, restricting the torsional or twisting motion between the two thiophene rings. This restriction alters the potential energy surface of both the ground and excited states. The coupling of this torsional mode with other vibrations (Duschinsky effect) and the electronic transition itself will be modified, leading to changes in the intensity and spacing of the vibronic bands. researchgate.net Quantum-chemical calculations on dithiophene have shown that the double-well potential associated with the inter-ring torsional mode is a critical component in accurately simulating the absorption and emission spectra. researchgate.net
The table below summarizes the principal vibrational modes that are typically active in the vibronic spectra of oligothiophene systems and are expected to be the primary contributors to the emission spectrum of this compound.
Table 1: Principal Vibrational Modes in Oligothiophene Vibronic Spectra
This interactive table details the key vibrational modes and their typical frequencies observed in the spectra of oligothiophene systems.
| Vibrational Mode Description | Typical Frequency Range (cm⁻¹) | Significance in Vibronic Coupling |
| Symmetric C=C Stretch | 1500 - 1560 | Strong coupling; indicates significant change in conjugated backbone geometry upon excitation. Often forms the main vibronic progression. nih.gov |
| Asymmetric C=C Stretch | 1400 - 1480 | Moderate coupling; contributes to the overall shape and complexity of the spectral bands. |
| Inter-ring C-C Stretch | 1200 - 1250 | Strong coupling; reflects changes in the connectivity and planarity between the thiophene units. rsc.org |
| Ring Breathing / C-H Bending | 650 - 700 | Moderate coupling; associated with the overall geometry and rigidity of the thiophene rings. aip.org |
| Skeletal / Torsional Modes | 150 - 350 | Weaker coupling, but highly sensitive to molecular conformation and the nature of any bridging units. Influences the low-energy region of the spectrum. aip.org |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
DFT calculations serve as a foundational method for investigating the electronic structure of molecules. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is the standard method for studying molecules in their electronically excited states. cecam.org It allows for the calculation of properties related to the absorption and emission of light, which are fundamental to applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. A TD-DFT study would provide detailed information on the nature of electronic transitions, their energies, and their probabilities (oscillator strengths), but such a study for 3,3'-(Propane-1,1-diyl)dithiophene has not been found in the scientific literature.
In-Depth Analysis of this compound: A Review of
While the field of computational and theoretical chemistry has provided profound insights into the structure, properties, and reactivity of a vast array of organic molecules, a thorough review of the scientific literature reveals a notable absence of specific studies focused on the compound This compound . Extensive searches for research pertaining to its electronic excitation energies, charge transfer characteristics, molecular dynamics, and reaction mechanisms have not yielded any dedicated scholarly articles or datasets.
This indicates that the specific computational and theoretical investigations outlined below have not been publicly reported for this particular molecule. The following sections, structured as per the requested outline, therefore stand as a framework for future research endeavors into the properties of this compound, rather than a summary of existing findings.
Currently, there is no published data on the electronic excitation energies and oscillator strengths of this compound. Such a study, likely employing Time-Dependent Density Functional Theory (TD-DFT) or other advanced quantum chemical methods, would be crucial for understanding the molecule's potential applications in optoelectronic devices. The investigation would typically involve calculating the energies of the lowest singlet and triplet excited states and the probabilities of the electronic transitions to these states upon absorption of light.
An analysis of the charge transfer character of the excited states of this compound has not been reported. This type of investigation is fundamental to understanding how charge is redistributed within the molecule upon photoexcitation. Techniques such as the analysis of molecular orbitals involved in electronic transitions or the use of charge transfer indices would be necessary to characterize the nature of the excited states (e.g., local excitations within the thiophene (B33073) rings or charge transfer between the two rings via the propane (B168953) linker).
Simulations of the self-assembly and aggregation behavior of this compound are not present in the current body of scientific literature. For materials science applications, understanding how these molecules might interact with each other to form larger, ordered structures is of paramount importance. MD simulations could predict the likelihood of aggregation in different solvents and provide insights into the morphology of potential self-assembled structures.
A theoretical exploration of the reaction energetics and transition states for reactions involving this compound has not been documented. Such quantum chemical studies are vital for predicting the reactivity of the molecule, understanding the mechanisms of its potential chemical transformations, and designing synthetic routes. This would involve calculating the energy profiles of reaction pathways, identifying transition state structures, and determining activation energies.
Advanced Research Applications in Organic Electronic and Photoactive Materials Science
General Research into Dithiophene Derivatives in Organic Electronic Devices
Dithiophene-containing molecules are integral to the development of organic electronic devices due to their excellent charge transport properties and electrochemical stability. The specific linkage and substitution on the dithiophene core are critical for tuning the electronic and physical properties of the resulting materials.
Role in Organic Photovoltaic (OPV) Cells as Donor or Acceptor Units
In the field of organic photovoltaics, dithiophene units are frequently used as electron-rich building blocks in the synthesis of conjugated polymers and small molecules that act as the primary donor material in the active layer of a solar cell. nih.gov The electronic properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by chemical modification of the dithiophene core and the surrounding molecular structure. This tuning is essential for optimizing the open-circuit voltage and ensuring efficient charge transfer to the acceptor material. Oligomeric acceptors have also been constructed to enhance device efficiency and stability. nih.gov
Active Materials in Organic Field-Effect Transistors (OFETs)
Dithiophene derivatives are among the most promising organic semiconductors for OFETs, often exhibiting high charge carrier mobilities. tcichemicals.comnih.gov The planarity of the dithiophene unit contributes to strong intermolecular π-π stacking in the solid state, which facilitates efficient charge transport. researchgate.net The performance of OFETs is highly dependent on the molecular ordering and crystallinity of the active material, which can be influenced by the nature of the substituents on the thiophene (B33073) rings. mdpi.comresearchgate.net Researchers have explored various dithiophene-based oligomers and polymers to achieve high-performance transistors. researchgate.net
Components in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, materials incorporating dithiophene units can be utilized in various layers of the device stack, including the hole transport layer, the emissive layer, and the electron transport layer. researchgate.netresearchgate.netnih.gov The inherent electronic properties of dithiophenes facilitate the injection and transport of charge carriers. Furthermore, by incorporating them into larger conjugated systems, their photoluminescent properties can be tailored to achieve emission across the visible spectrum.
Electrochromic Materials Research and Redox Switching
Polymers and small molecules containing dithiophene units are widely investigated for their electrochromic properties. researchgate.netnih.govmdpi.com These materials can undergo reversible color changes upon the application of an electrical potential, which corresponds to the oxidation and reduction of the conjugated dithiophene system. rsc.org The color, switching speed, and stability of these electrochromic materials are directly related to the chemical structure of the dithiophene-based compound. nih.gov For instance, the electrochemical polymerization of diarylethenes substituted with thiophene derivatives has been shown to produce electrochromic thin films. nih.gov
General Photoactive Materials Research with Dithiophene Systems
The photoactive properties of dithiophene derivatives extend beyond their use in electronic devices, with significant research into their nonlinear optical characteristics.
Investigation of Nonlinear Optical (NLO) Properties in Dithiophene Systems
The extended π-conjugated system present in many dithiophene derivatives can give rise to significant third-order nonlinear optical (NLO) effects. nih.gov This makes them attractive candidates for applications in photonics, such as optical switching and data processing. The NLO response of these materials is highly dependent on the molecular architecture, including the length of the conjugation path and the presence of electron-donating or -withdrawing groups.
Photoexcitation Processes and Charge Carrier Generation
The process of photoexcitation and subsequent charge carrier generation is fundamental to the functionality of organic photoactive materials. In molecules like 3,3'-(Propane-1,1-diyl)dithiophene, the absorption of light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state or exciton (B1674681). The efficiency of this process and the fate of the generated exciton are intricately linked to the molecular structure.
While specific experimental data on the photophysical properties of this compound are scarce, studies on related thiophene-based materials provide valuable insights. For instance, the incorporation of thiophene units into covalent triazine frameworks has been shown to enhance photocatalytic reactivity by broadening light absorption and improving charge separation and migration mdpi.com. This is attributed to the electron-rich nature of the thiophene rings, which can be precisely tuned to modify the electronic properties of the material mdpi.com.
In donor-acceptor systems, where thiophene derivatives often act as the electron donor, photoexcitation leads to an intramolecular charge transfer (ICT) state. The stability and lifetime of this charge-separated state are crucial for applications in photovoltaics and photocatalysis. Research on dibranched donor-(π-acceptor)2 dyes with phenothiazine (B1677639) as the donor and thiophene derivatives as the π-spacer has demonstrated that careful design of the thiophene unit can lead to enhanced optical properties and improved stability in photocatalytic hydrogen production nih.gov. The dynamics of these photoexcited charge carriers are often studied using time-resolved spectroscopy techniques, which can elucidate the pathways of charge separation and recombination rsc.orgaps.orgbue.edu.egdrexel.educolorado.edu.
The charge transport properties of materials based on linked thiophene units are also of significant interest. Studies on bithiophene-containing polyamides have shown that it is possible to achieve high charge carrier mobilities, an order of magnitude greater than previously seen in similar materials tudelft.nlrsc.orgtudelft.nl. This enhancement is attributed to the stable short-range order provided by intermolecular hydrogen bonding between the amide groups tudelft.nlrsc.orgtudelft.nl. The regiochemistry of polymer chains also plays a critical role, with well-ordered crystalline phases allowing for faster charge transport chemrxiv.org.
Table 1: Key Parameters in Photoexcitation and Charge Carrier Generation for Thiophene-Based Materials
| Property | Description | Significance in Thiophene Derivatives |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the absorption wavelength. Can be tuned by modifying the thiophene structure or by creating donor-acceptor systems mdpi.commdpi.comresearchgate.net. |
| Exciton Binding Energy | The energy required to separate the electron and hole in a photo-generated exciton. | Lower binding energy facilitates charge separation. Influenced by the dielectric constant of the material and molecular packing. |
| Charge Carrier Mobility | The ease with which charge carriers (electrons and holes) move through the material. | High mobility is crucial for efficient charge extraction in electronic devices. Can be enhanced by ordered molecular packing and strong intermolecular interactions tudelft.nlrsc.orgtudelft.nlchemrxiv.org. |
| Photoluminescence Quantum Yield | The efficiency of light emission upon photoexcitation. | A low quantum yield is often desirable in photovoltaic applications, indicating efficient charge separation rather than radiative recombination. |
Design of Photoactive Organic/Inorganic Hybrid Assemblies
The integration of organic molecules with inorganic semiconductors to form hybrid assemblies is a promising strategy for developing advanced photoactive materials. These hybrid systems can leverage the strong light absorption and tunable electronic properties of organic chromophores with the excellent charge transport and stability of inorganic materials. Thiophene derivatives, due to their versatile electronic properties, are frequently employed as the organic component in such assemblies.
One common approach involves the use of thiophene-based dyes as sensitizers for wide-bandgap semiconductors like titanium dioxide (TiO2). Upon photoexcitation, the dye injects an electron into the conduction band of the TiO2, initiating a charge-separated state that can be harnessed for photocatalysis or in dye-sensitized solar cells. The efficiency of this process depends on the energy level alignment between the dye and the semiconductor, as well as the strength of their electronic coupling.
For example, thiophene-based phenothiazine dyes have been successfully used in combination with a Pt/TiO2 catalyst for photocatalytic hydrogen production nih.gov. The design of the thiophene-based π-spacer was found to be crucial for enhancing the optical properties and stability of the system nih.gov. Similarly, thiophene-modified graphitic carbon nitrides have been developed as donor-acceptor conjugated organic polymers for enhanced photocatalytic performance rsc.org. The electron-rich thiophene acts as a donor, facilitating electron transfer and improving the separation of photogenerated charge carriers rsc.org.
The method of linking the organic and inorganic components is also critical. Covalent organic frameworks (COFs) based on thiophene have been explored as heterogeneous photocatalysts for visible-light-driven reactions mdpi.com. These materials offer high stability and a porous structure that allows for efficient mass transport. The incorporation of thiophene units into the COF structure enhances their photocatalytic activity by broadening light absorption and improving charge separation mdpi.com. Hybrid materials based on conjugated polymers and inorganic semiconductors are also being developed for a range of applications, from environmental remediation to energy production researchgate.net.
Table 2: Components and Design Principles of Thiophene-Based Organic/Inorganic Hybrid Assemblies
| Component | Role | Examples in Thiophene-Based Systems |
| Organic Chromophore | Light absorption and charge injection. | Thiophene-based dyes, polymers, and covalent organic frameworks mdpi.comnih.govrsc.org. |
| Inorganic Semiconductor | Charge transport and collection. | Titanium dioxide (TiO2), graphitic carbon nitride (g-C3N4) nih.govrsc.org. |
| Linker/Anchor Group | Facilitates electronic coupling and attachment of the organic component to the inorganic surface. | Carboxylic acids, phosphonic acids, or direct covalent bonds within a framework structure. |
| Electron/Hole Transport Layer | Facilitates the transport of charges to the electrodes. | Can be the inorganic semiconductor itself or an additional layer in a device stack. |
Development in Other Advanced Material Science Applications
Beyond their use in photoactive materials, the structural features of dithiophenes lend themselves to a variety of other advanced applications, including chemical sensing and the construction of complex supramolecular architectures.
Biosensors and Chemosensors Research based on Thiophene Derivatives
Thiophene-based compounds have emerged as a versatile platform for the development of chemosensors and biosensors due to their excellent photophysical properties and the ease with which they can be functionalized. These sensors typically operate via changes in their fluorescence or color upon binding to a specific analyte. The thiophene moiety can act as a signaling unit, where its electronic properties are modulated by the binding event, leading to a detectable optical response.
A wide range of thiophene-based chemosensors have been developed for the detection of various species, including metal ions, anions, and neutral molecules. For instance, novel triarylmethane dyes incorporating thienyl rings have been shown to be effective as pH sensors for strong and super acids rsc.org. Fluorescent chemosensors based on thiophene derivatives have also been designed for the selective recognition of metal ions such as Fe(III) and Zn(II) uitm.edu.my. In some cases, a single sensor can be designed to detect multiple analytes; for example, a hybrid fluorescent probe has been developed for the selective and simultaneous detection of Hg2+ and Al3+ ions, with demonstrated applications in biological systems psu.edu.
The design of these sensors often involves a receptor-spacer-fluorophore architecture. The receptor is a molecular unit designed to selectively bind the target analyte. This binding event then perturbs the electronic structure of the fluorophore (in this case, the thiophene unit) through the spacer, resulting in a change in its emission properties. The propane (B168953) linker in this compound could serve as a flexible spacer, and the thiophene rings could be functionalized with appropriate receptor units to target specific analytes. The synthesis of di(3-thienyl)methanol and di(3-thienyl)methane and their screening against cancer cell lines also highlight the potential of dithienyl compounds in biological applications nih.govresearchgate.net.
Supramolecular Architectures and Functional Frameworks utilizing Dithiophenes
The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and is a key strategy for the bottom-up fabrication of functional nanomaterials. The non-covalent interactions that govern this self-assembly include hydrogen bonding, π-π stacking, van der Waals forces, and metal-ligand coordination. Thiophene-containing molecules are excellent building blocks for supramolecular architectures due to the potential for π-π stacking between the aromatic rings.
In the context of functional frameworks, dithiophenes can be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). For example, a MOF constructed with 1,3-bis(4-pyridyl)propane and 3,3′-diphenyldicarboxylate has been shown to act as a fluorescent probe for the detection of benzaldehyde (B42025) rsc.org. The flexible propane linker in this structure is analogous to the one in this compound, suggesting that this compound could also be a suitable component for creating flexible and dynamic frameworks. The self-assembly and charge-transport properties of a polythiophene-fullerene triblock copolymer have also been investigated, demonstrating the potential for creating ordered nanostructures with interesting electronic properties nih.gov. Furthermore, the formation of polymeric nanocubes through the self-assembly and crystallization of dithiolane-containing triblock copolymers highlights the diverse range of morphologies that can be achieved with sulfur-containing building blocks researchgate.net.
Future Research Directions and Emerging Paradigms in Dithiophene Chemistry
The exploration of π-conjugated systems, particularly those involving thiophene-based structures like 3,3'-(Propane-1,1-diyl)dithiophene, continues to be a vibrant area of materials science. The unique electronic and optical properties of these compounds make them prime candidates for next-generation organic electronics. However, unlocking their full potential requires a forward-looking approach that integrates novel synthesis, advanced characterization, predictive modeling, and interdisciplinary collaboration. Future research is poised to move beyond incremental improvements, focusing instead on developing new paradigms for materials design and discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
